Potent antitumor agent, selectively targeting cancer cells and overcoming tamoxifen resistance YM-01 Tosylate is a potent antitumor agent, selectively targeting cancer cells and overcoming tamoxifen resistance.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
YK5 is an inhibitor of an allosteric pocket of Hsp70 and represents a previously unknown chemical tool to investigate cellular mechanisms associated with Hsp70.
YKAs3003 is a novel potent inhibitor of pathogenic KAS III. This antimicrobial compound displays minimal inhibitory concentration (MIC) values in the range 128-256 microg/mL against various bacteria.
YK11 is a synthetic steroidal compound which has been found to possess antimicrobial and anti-inflammatory properties. It's an analog of the peptide LL-37that is produced by the human body as an antimicrobial.
The synthetic YK-11 is a specific androgen receptor that is steroidal (SARM). It is a selective partial agonist of androgen receptor (AR). It doesn't trigger the physical interaction between NTD/AF1 and the LBD/AF2 (known as N/C) essential to activate the AR fully. In this respect, the drug is anabolic in the laboratory in C2C12 myoblasts and has greater power than dihydrotestosterone (DHT).
Mechanism of the effect of the YK-11
The YK-11 androgen receptor partial agonist stimulates androgen receptor transcriptional activity within HEK293 cells that overexpress androgen receptors in a concentration of 0.1 millimoles. It triggers the expression of target genes for the androgen receptor FKBP51 and FGF18 in HEK293 cell lines when used at a dose of 10 millimoles. The YK-11 enhances the nuclear androgen receptors' translocation but does not cause interactions between the androgen receptor's N- and C-termini. Within C2C12 cells, the YK-11 (500 nM) enhances the expression of myogenic regulators MyoD, Myf5, and myogenin, Follistatin (Fst) and triggers myogenic differentiation. The YK-11 drug also boosts the growth and mineralization rate and increases the expression of osteoblast-specific markers osteoprotegerin and osteocalcin within MC3T3-E1 osteoblast cells from mice.
The uses of YK-11
YK-11 is among the most potent myostatin inhibitors available on the market to promote the growth of mass muscles and their volume, achieve weight loss, and increase the body's vascularity. Animal research has researched it as a possible treatment for muscle wasting caused by sepsis.
YK11 has been proven to stop the growth of cancerous cells and trigger the process of apoptosis. The drug can also treat bacterial infections caused by methicillin-resistant Staphylococcus aureus (MRSA). YK11 reduces Hdac, an enzyme involved in regulating the transcription of genes that may play a role in its anti-inflammatory properties. The drug has been investigated in both optical and carbon sources.
YKL-01-116 targets MYC dependency in ovarian cancer through inhibition of CDK7 and CDK12/13. YKL-1-116 dose-dependently targets CDK7 in HCT116, Jurkat, Kuramochi, OVCAR8, and COV362 cancer cells as assessed by intracellular target engagement.
YKL-06-061 is a potent and selective SIK (salt-inducible kinase) inhibitor. Salt-inducible kinases (SIKs) are related to the metabolic regulator AMP-activated protein kinase (AMPK). Salt-inducible kinase induces cytoplasmic histone deacetylase 4 to promote vascular calcification. Pharmacologic inhibition of SIK sends HDAC4 to the nucleus and inhibits the calcification process in VSMCs, aortic rings, and in vivo In the cytoplasm, HDAC4 binds and its activity depends on the adaptor protein ENIGMA (Pdlim7) to promote vascular calcification.